
tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate: is an organic compound that belongs to the class of cyclohexane derivatives It is characterized by the presence of a tert-butyl group at the 1 and 4 positions of the cyclohexane ring, an amino group at the 1 position, and a carboxylate group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is subjected to a series of reactions to introduce the tert-butyl groups and the amino group.
tert-Butylation:
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The exact mechanism would vary based on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-aminocyclohexane-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl and amino groups, they differ in the position and nature of other substituents on the cyclohexane or piperidine ring.
- Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of these compounds, making them suitable for different applications.
- Applications: Each compound may have unique applications based on its structural features and reactivity. For example, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of fentanyl derivatives.
Eigenschaften
Molekularformel |
C15H29NO2 |
|---|---|
Molekulargewicht |
255.40 g/mol |
IUPAC-Name |
tert-butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H29NO2/c1-13(2,3)11-7-9-15(16,10-8-11)12(17)18-14(4,5)6/h11H,7-10,16H2,1-6H3 |
InChI-Schlüssel |
MSMPBLWYABILBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


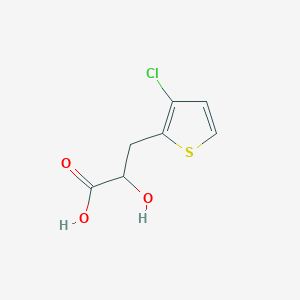
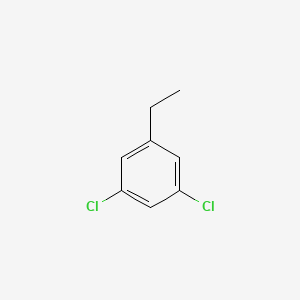
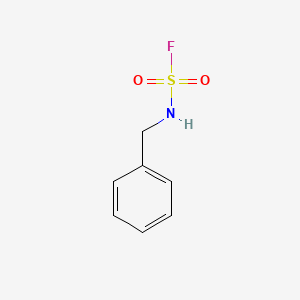
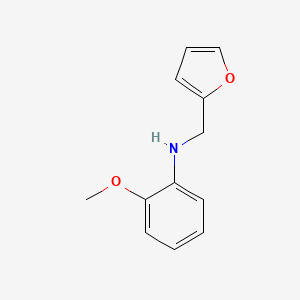
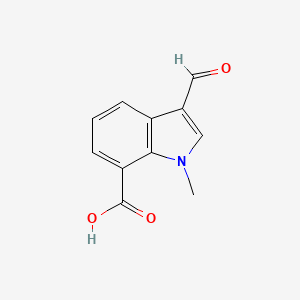

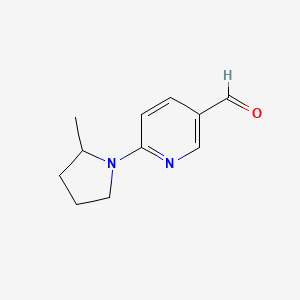
![2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid](/img/structure/B13225422.png)
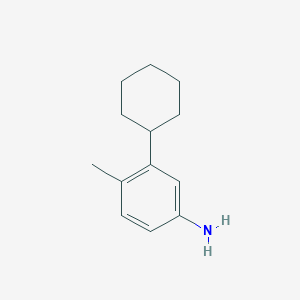
![3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B13225431.png)

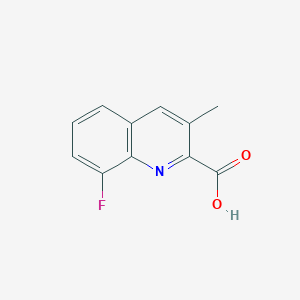

![2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13225463.png)
